4,5-Dichloro-2-methanesulfonylaniline
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Overview
Description
4,5-Dichloro-2-methanesulfonylaniline is a chemical compound with the molecular formula C₇H₇Cl₂NO₂S and a molecular weight of 240.11 g/mol . It is characterized by the presence of two chlorine atoms and a methanesulfonyl group attached to an aniline ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,5-Dichloro-2-methanesulfonylaniline typically involves the chlorination of 2-methanesulfonylaniline. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4,5-Dichloro-2-methanesulfonylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dichloro-2-methanesulfonylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methanesulfonylaniline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4,5-Dichloro-2-methanesulfonylaniline can be compared with other dichloroaniline derivatives, such as:
- 2,4-Dichloroaniline
- 3,5-Dichloroaniline
- 2,6-Dichloroaniline
These compounds share similar structural features but differ in the positions of the chlorine atoms and other substituents, which can significantly affect their chemical properties and applications .
Properties
IUPAC Name |
4,5-dichloro-2-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBPZTOZFWUFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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